4-Morpholinecarbonitrile
Overview
Description
Bourgeonal: (IUPAC name: 3-(4-tert-Butylphenyl)propanal) is primarily used in perfumery. Its fragrance evokes the delicate scent of lily of the valley, characterized as floral, watery, green, and aldehydic. At room temperature, it appears as a pale yellow liquid. caution is necessary, as it is toxic if ingested and can cause skin irritation and sensitization upon contact .
Mechanism of Action
Target of Action
Morpholine-4-carbonitrile primarily targets the Cathepsin S enzyme in humans . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It is known to interact with its target, cathepsin s, and potentially inhibit its activity . This interaction may lead to changes in the biochemical processes that Cathepsin S is involved in.
Biochemical Pathways
Cathepsin S is involved in various biological processes, including antigen processing and bone remodeling .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body. The metabolism and excretion of Morpholine-4-carbonitrile are currently unknown .
Result of Action
It has been suggested that the compound may have potential antibacterial activity . Additionally, some morpholine-containing compounds have shown significant pharmaceutical properties such as anti-inflammatory, antimicrobial, and anxiolytic effects .
Preparation Methods
Synthetic Routes::
- Bourgeonal can be synthesized through various routes, including condensation reactions involving aldehydes and ketones.
- One common method involves the reaction between 4-tert-butylbenzaldehyde and propanal under acidic conditions.
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- These methods ensure efficient yield and purity for commercial use.
Chemical Reactions Analysis
Types of Reactions::
- Bourgeonal undergoes typical aldehyde reactions, such as oxidation, reduction, and substitution.
- Oxidation: It can be oxidized to form the corresponding carboxylic acid.
- Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
- Oxidation: Common oxidants include potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~).
- Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce the aldehyde group.
- Oxidation produces the corresponding carboxylic acid (e.g., 3-(4-tert-butylphenyl)propanoic acid).
- Reduction leads to the alcohol form (e.g., 3-(4-tert-butylphenyl)propanol).
Scientific Research Applications
Bourgeonal finds applications beyond perfumery:
Chemistry: Used as a model compound in studies on olfactory receptors.
Biology: Acts as a chemoattractant for human spermatozoa by activating the olfactory receptor OR1D2.
Medicine: Investigated for its potential role in sperm chemotaxis, aiding sperm in locating the ovum[,].
Comparison with Similar Compounds
- Bourgeonal stands out due to its unique lily-of-the-valley scent.
- Similar compounds include other aldehydes used in perfumery, but none precisely mimic its fragrance.
Properties
IUPAC Name |
morpholine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQOXLAQTDFJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165193 | |
Record name | 4-Morpholinocarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1530-89-8 | |
Record name | 4-Morpholinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinocarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Morpholinocarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MORPHOLINECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46WIZ61MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the electronic structure of 4-Morpholinecarbonitrile?
A1: Research utilizing photoelectron spectroscopy, alongside AM1 semiempirical calculations, reveals insightful details about the electronic structure of this compound. The studies highlight a fascinating interplay of inductive and resonance effects within the morpholine ring system. [] This combination significantly influences the compound's electronic distribution and, consequently, its chemical behavior.
Q2: Has this compound been used in the synthesis of other compounds?
A2: Yes, this compound acts as a reactant in synthesizing substituted heterocyclic compounds. Studies illustrate its utility in reactions with N-vinylsubstituted chloroformamidines, yielding diverse structures like substituted triazoles, thiazoles, selenazoles, and pyrimidines. [] This highlights its versatility as a building block in organic synthesis.
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